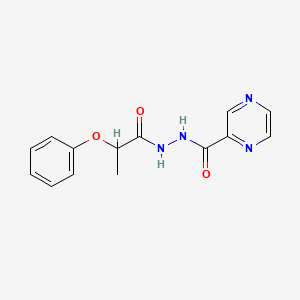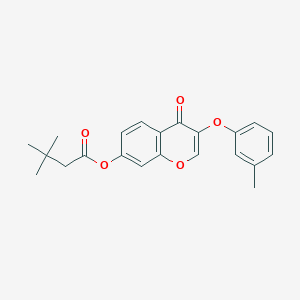
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide, also known as PPCH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, which involves the reaction of 2-pyrazinecarbohydrazide with 2-phenoxypropanoic acid. PPCH has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes. This compound has been shown to reduce the levels of ROS in cells, which can cause oxidative stress and damage to cellular components. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce inflammation and oxidative stress in cells, which can help to protect them from damage. In animal studies, this compound has been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in cell and animal studies. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy in treating various diseases.
Direcciones Futuras
There are several future directions for research on N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide involves a multistep process that begins with the reaction of 2-pyrazinecarbohydrazide with 2-phenoxypropanoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. This method of synthesis has been optimized to achieve high yields of this compound, making it a cost-effective and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
N'-(2-phenoxypropanoyl)-2-pyrazinecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-(2-phenoxypropanoyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10(21-11-5-3-2-4-6-11)13(19)17-18-14(20)12-9-15-7-8-16-12/h2-10H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALTUIFWQRUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=NC=CN=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
